Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine precursors with difluoromethylating agents. One common method includes the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . The reaction conditions often require refluxing in solvents like phosphorus oxychloride at elevated temperatures (e.g., 105°C for 3-4 hours) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps like refluxing, extraction with ethyl acetate, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate in chloroform at room temperature.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects are mediated through its binding to active residues of proteins like ATF4 and NF-kB, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate: Another related compound with a trifluoromethyl group and additional methyl substitution.
Difluoromethyl pyrazole derivatives: These compounds also contain the difluoromethyl group and exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8F2N2O2 |
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Molecular Weight |
202.16 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-8(13)5-3-11-7(6(9)10)12-4-5/h3-4,6H,2H2,1H3 |
InChI Key |
PNEDITXJMIJIAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C(F)F |
Origin of Product |
United States |
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